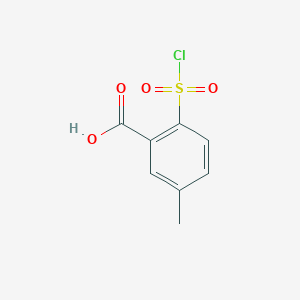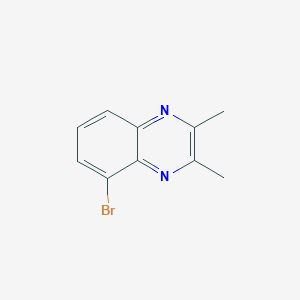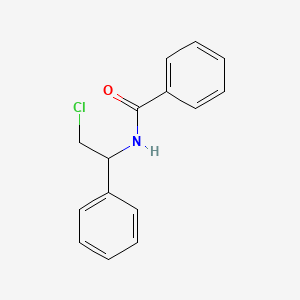
2-(Chlorosulfonyl)-5-methylbenzoic acid
描述
2-(Chlorosulfonyl)-5-methylbenzoic acid is an organic compound characterized by the presence of a chlorosulfonyl group attached to a methylbenzoic acid core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorosulfonyl)-5-methylbenzoic acid typically involves the chlorosulfonation of 5-methylbenzoic acid. The reaction is carried out by treating 5-methylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{COOH} + \text{ClSO}_3\text{H} \rightarrow \text{C}_7\text{H}_6\text{ClSO}_2\text{COOH} + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where 5-methylbenzoic acid is continuously fed into the reactor along with chlorosulfonic acid. The reaction mixture is then subjected to distillation to purify the desired product.
化学反应分析
Types of Reactions: 2-(Chlorosulfonyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Reagents like ammonia, primary amines, and alcohols are commonly used under mild to moderate conditions.
Reduction: Tin(II) chloride in hydrochloric acid is a typical reducing agent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonyl Derivatives: Formed from the reaction with thiols.
科学研究应用
2-(Chlorosulfonyl)-5-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Chlorosulfonyl)-5-methylbenzoic acid primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl functional groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
- 2-(Chlorosulfonyl)benzoic acid
- 4-(Chlorosulfonyl)benzoic acid
- 6-Chlorosulfonylbenzoxazolin-2-one
Comparison: 2-(Chlorosulfonyl)-5-methylbenzoic acid is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and the properties of its derivatives. Compared to 2-(Chlorosulfonyl)benzoic acid, the methyl-substituted compound may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions. The presence of the methyl group can also impact the compound’s solubility and stability.
属性
IUPAC Name |
2-chlorosulfonyl-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-5-2-3-7(14(9,12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUMRWQHEYXGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Methylthieno[3,2-b]pyridine](/img/structure/B3246174.png)





![(1S)-2,2'-Bis(methoxymethoxy)-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde](/img/structure/B3246210.png)

